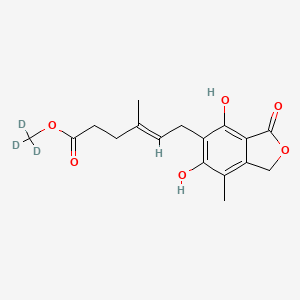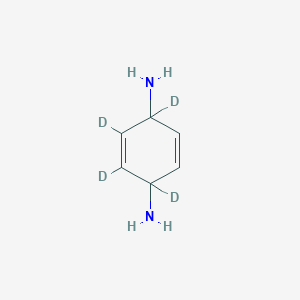
1,2,3,4-Tetradeuteriocyclohexa-2,5-diene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetradeuteriocyclohexa-2,5-diene-1,4-diamine is a deuterated derivative of cyclohexa-2,5-diene-1,4-diamine Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetradeuteriocyclohexa-2,5-diene-1,4-diamine can be synthesized through several methods. One common approach involves the deuteration of cyclohexa-2,5-diene-1,4-diamine using deuterium gas (D2) in the presence of a suitable catalyst. The reaction typically occurs under high pressure and elevated temperatures to ensure efficient incorporation of deuterium atoms into the molecule.
Another method involves the use of deuterated reagents in the synthesis of cyclohexa-2,5-diene-1,4-diamine. For example, starting from deuterated benzene, a series of reactions including nitration, reduction, and deuteration can lead to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process parameters, such as temperature, pressure, and catalyst selection, are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetradeuteriocyclohexa-2,5-diene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated quinones.
Reduction: Reduction reactions can convert the compound into deuterated cyclohexane derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various deuterated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or alkylating agents under controlled conditions.
Major Products Formed
Oxidation: Deuterated quinones.
Reduction: Deuterated cyclohexane derivatives.
Substitution: Various deuterated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetradeuteriocyclohexa-2,5-diene-1,4-diamine has several scientific research applications:
Chemistry: Used as a model compound in studies of reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies due to its altered metabolic stability.
Industry: Utilized in the production of deuterated materials for specialized applications, such as in nuclear magnetic resonance (NMR) spectroscopy.
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetradeuteriocyclohexa-2,5-diene-1,4-diamine involves its interaction with molecular targets and pathways in chemical and biological systems. The presence of deuterium atoms can influence the rate of chemical reactions and the stability of intermediates. In biological systems, the compound may interact with enzymes and receptors, leading to altered metabolic pathways and reduced rates of degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexa-2,5-diene-1,4-diamine: The non-deuterated analog of 1,2,3,4-tetradeuteriocyclohexa-2,5-diene-1,4-diamine.
1,2,3,4-Tetradeuteriobenzene: A deuterated derivative of benzene with similar isotopic composition.
Deuterated cyclohexane: Another deuterated compound with a similar cyclic structure.
Uniqueness
This compound is unique due to its specific deuterium incorporation at the 1,2,3,4 positions of the cyclohexa-2,5-diene-1,4-diamine ring. This specific isotopic labeling allows for detailed studies of reaction mechanisms and isotope effects, making it a valuable tool in both chemical and biological research.
Eigenschaften
IUPAC Name |
1,2,3,4-tetradeuteriocyclohexa-2,5-diene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-5-1-2-6(8)4-3-5/h1-6H,7-8H2/i1D,2D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONZDWNYQSGAOV-NMRLXUNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C=CC1N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(C=CC1([2H])N)([2H])N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
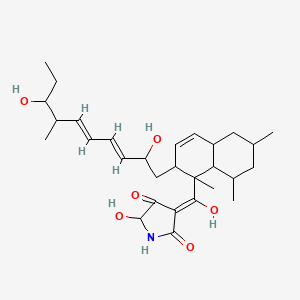
![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)

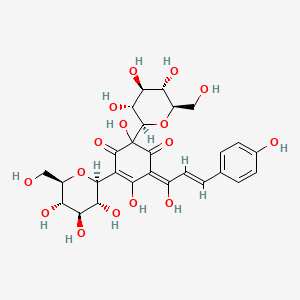
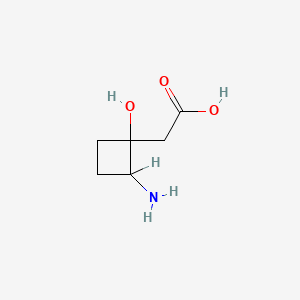
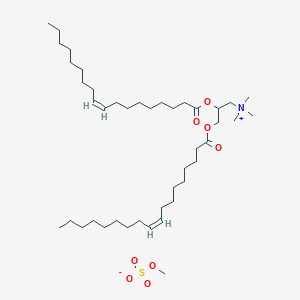
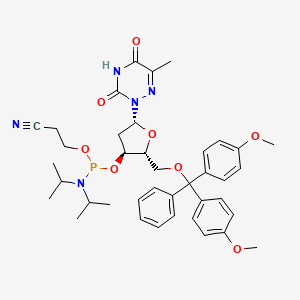
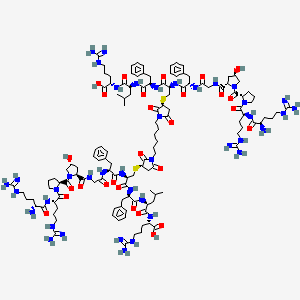
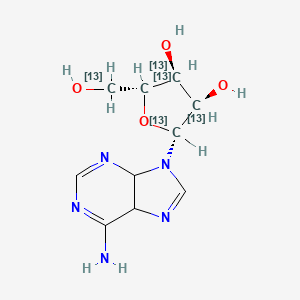
![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one](/img/structure/B1146135.png)
